2-(Methylthio)-4-thien-2-ylpyrimidine

Descripción general

Descripción

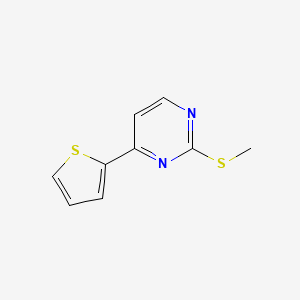

2-(Methylthio)-4-thien-2-ylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methylthio group at the 2-position and a thienyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-thien-2-ylpyrimidine typically involves the reaction of 2-thiouracil with methyl iodide under basic conditions to form 2-methylthio-4-pyrimidinone . This intermediate can then be further reacted with a thienyl derivative to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out at room temperature overnight to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylthio)-4-thien-2-ylpyrimidine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The thienyl group can participate in electrophilic substitution reactions, and the methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral potential of 2-(Methylthio)-4-thien-2-ylpyrimidine derivatives, particularly against viruses like Chikungunya virus (CHIKV). A derivative was identified as an effective inhibitor with an EC50 value of 0.6 μM and a viral titer reduction of 6.9 logs at a concentration of 10 μM, showing no cytotoxicity in normal human dermal fibroblast cells . This suggests that modifications of the compound can lead to potent antiviral agents.

Anticancer Properties

The compound has been investigated for its anticancer properties, with several derivatives exhibiting activity against various cancer cell lines. For instance, pyrimidine derivatives have shown promising results in inhibiting cell proliferation in breast cancer models. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance efficacy against cancer cells .

Biological Applications

Anti-inflammatory Effects

Research indicates that derivatives of this compound possess anti-inflammatory properties. In vitro studies have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical targets in the treatment of inflammatory diseases. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have reported that certain derivatives exhibit activity against bacterial strains, suggesting potential applications in developing new antibiotics .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecular structures. Its unique thienyl and pyrimidine components allow for diverse functionalization, making it valuable in the development of novel compounds with tailored properties.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents against CHIKV | EC50 = 0.6 μM; VTR = 6.9 logs at 10 μM |

| Anticancer properties | Effective against breast cancer cell lines | |

| Biological Activity | Anti-inflammatory effects | Inhibition of COX enzymes; IC50 comparable to celecoxib |

| Antimicrobial activity | Active against various bacterial strains | |

| Chemical Synthesis | Building block for complex molecules | Versatile functionalization capabilities |

Case Studies

-

Antiviral Efficacy Against CHIKV

A study explored the antiviral activity of a derivative of this compound against CHIKV, demonstrating significant inhibition of viral replication without cytotoxic effects on host cells . -

Anti-inflammatory Mechanism Investigation

Another research focused on the anti-inflammatory effects of pyrimidine derivatives derived from this compound, revealing their ability to suppress COX-2 expression significantly more than traditional anti-inflammatory drugs . -

Synthesis and SAR Studies

A comprehensive review on the synthesis and biological activities of pyrimidine derivatives discussed various structural modifications that enhance therapeutic potential, emphasizing the importance of SAR in drug development .

Mecanismo De Acción

The mechanism of action of 2-(Methylthio)-4-thien-2-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one

- 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione

Uniqueness

2-(Methylthio)-4-thien-2-ylpyrimidine is unique due to the presence of both a methylthio and a thienyl group, which confer distinct chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Actividad Biológica

Introduction

2-(Methylthio)-4-thien-2-ylpyrimidine (CAS No. 683274-58-0) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article reviews the synthesis, biological activity, structure-activity relationships (SARs), and specific case studies involving this compound.

- Molecular Formula: C₉H₈N₂S₂

- Molecular Weight: 208.30 g/mol

- Storage Conditions: Ambient temperature

Synthesis

The synthesis of this compound involves various methods, including one-pot reactions and multi-component condensation techniques. Recent advancements have focused on green chemistry approaches to enhance yield and reduce environmental impact.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The following table summarizes the IC50 values for this compound compared to standard anti-inflammatory drugs:

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

| Indomethacin | 9.17 |

In vitro assays demonstrated that this compound significantly suppressed COX-2 activity, which is crucial for reducing inflammation and pain .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 300 |

These results suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its interaction with biological targets. Key factors influencing its activity include:

- Substituent Positioning: The methylthio group at position 2 contributes to increased lipophilicity, enhancing membrane permeability.

- Thienyl Ring: The presence of the thienyl moiety is critical for binding affinity to COX enzymes.

- Pyrimidine Core: The pyrimidine structure is essential for maintaining the biological activity associated with nucleic acid interactions.

Case Studies

- In Vivo Studies: In animal models, the administration of this compound resulted in significant reductions in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .

- Combination Therapy: Research has indicated that combining this compound with other non-steroidal anti-inflammatory drugs (NSAIDs) may enhance therapeutic efficacy while minimizing side effects associated with higher doses of individual agents.

Propiedades

IUPAC Name |

2-methylsulfanyl-4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-12-9-10-5-4-7(11-9)8-3-2-6-13-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYLFPXPMKOTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284993 | |

| Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-58-0 | |

| Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.